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An In-depth Technical Guide on the Structure-Activity Relationship of BPR1K871

Introduction
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor identified as a promising

therapeutic agent for Acute Myeloid Leukemia (AML) and various solid tumors.[1] Developed

through rational drug design and extensive structure-activity relationship (SAR) studies,

BPR1K871 demonstrates potent dual inhibitory activity against FMS-like tyrosine kinase 3

(FLT3) and Aurora kinases A and B (AURKA/B).[2][3] Its development originated from a

furanopyrimidine lead compound, which was optimized to a quinazoline core to improve both

enzymatic activity and physicochemical properties.[2] This guide provides a detailed technical

overview of the SAR, mechanism of action, and experimental evaluation of BPR1K871 and its

key analogs.

Structure-Activity Relationship (SAR) Evolution
The development of BPR1K871 involved a systematic exploration of the quinazoline scaffold,

focusing on substitutions at the 4 and 7-positions to modulate potency and selectivity against

FLT3 and Aurora kinases.

1. Core Scaffold Hopping: The initial lead was a furanopyrimidine-based Aurora kinase inhibitor

that suffered from low in vitro activity and poor pharmacokinetic profiles.[1] A scaffold-hopping

approach led to the identification of a quinazoline core (Lead Compound 4), which not only

improved physicochemical properties but also introduced dual FLT3/AURKA inhibitory activity.

[1][2]
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2. Tuning Selectivity through Substitution: Detailed SAR studies on the quinazoline core

allowed for the fine-tuning of inhibitory activity, leading to the development of analogs with

distinct selectivity profiles:

Aurora Kinase Selectivity: Removal of the 7-alkoxyl group on the quinazoline ring resulted in

analogs (e.g., 5 and 7) that were highly selective for AURKA, showing over 100-fold

selectivity against FLT3.[1][2]

FLT3 Selectivity: Conversely, specific modifications to the urea side chain at the 4-position

led to the identification of FLT3-selective inhibitors like analog 13, which exhibited 30-fold

selectivity over AURKA.[1][2]

Dual Inhibition: BPR1K871 was optimized to possess potent dual inhibition. The presence of

an ionizable N,N-dimethyl containing solubilizing group at the 7-position was found to be

crucial for this balanced, high-potency profile.[1] Further exploration of substitutions on the

phenyl ring of the urea side chain at the 4-position also contributed to the final potent activity

of BPR1K871.[1]
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SAR logical flow from lead identification to selective and dual inhibitors.
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The inhibitory activities of BPR1K871 and its key analogs were quantified through enzymatic

and cellular assays.

Table 1: Enzymatic Inhibitory Activity of BPR1K871 and Key Analogs

Compound FLT3 IC₅₀ (nM)
AURKA IC₅₀

(nM)
AURKB IC₅₀

(nM)
Selectivity
Profile

Lead 4 127 5 -
Dual
FLT3/AURKA

Analog 5 >100x vs AURKA Potent - AURKA Selective

Analog 7 >100x vs AURKA Potent - AURKA Selective

Analog 13 Potent >30x vs FLT3 - FLT3 Selective

BPR1K871 19 22 13
Dual

FLT3/AURKA

Data sourced from multiple references.[1][2][3]

Table 2: Cellular Antiproliferative Activity (EC₅₀) of BPR1K871

Cell Line Cancer Type FLT3 Status EC₅₀

MOLM-13 AML FLT3-ITD Positive ~5 nM

MV4-11 AML FLT3-ITD Positive ~5 nM

U937 AML FLT3 Negative Low µM

K562 CML FLT3 Negative Low µM

COLO205 Colorectal - < 100 nM

Mia-PaCa2 Pancreatic - < 100 nM

Data sourced from reference[1].
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BPR1K871 exerts its anticancer effects by inhibiting multiple therapeutically relevant kinases.

Its primary mechanism involves the dual inhibition of FLT3 and Aurora kinases, which are

crucial for cell proliferation and mitosis.[3]

FLT3 Inhibition: In AML cells with FLT3-ITD mutations, such as MOLM-13 and MV4-11,

BPR1K871 potently inhibits the autophosphorylation of FLT3 at residue Tyr591.[1] This

blocks the downstream signaling pathways responsible for leukemic cell proliferation and

survival.

Aurora Kinase Inhibition: The compound also inhibits the phosphorylation of AURKA at

Thr288, disrupting its function in mitotic spindle formation and cytokinesis, ultimately leading

to cell cycle arrest and apoptosis.[1]

Multi-Kinase Profile: A broader kinase screen using KINOMEScan technology revealed that

at a concentration of 1 µM, BPR1K871 inhibits 77 therapeutically important kinases by over

65%, indicating its potential as a multi-kinase inhibitor for various malignancies.[1][4]
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BPR1K871 inhibits FLT3 and Aurora Kinase signaling pathways.
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Experimental Protocols
The following outlines the key methodologies used to characterize the activity of BPR1K871.

1. Kinase Inhibition Assay:

Objective: To determine the in vitro potency (IC₅₀) of compounds against target kinases

(FLT3, AURKA, AURKB).

Methodology: Kinase activity was likely measured using a luminescence-based assay (e.g.,

Kinase-Glo®). Recombinant kinase enzymes were incubated with the substrate (e.g., a

generic peptide) and ATP in the presence of varying concentrations of the inhibitor. The

amount of ATP remaining after the reaction is inversely proportional to kinase activity.

Luminescence is measured to quantify ATP levels, and IC₅₀ values are calculated from dose-

response curves.

2. Cellular Antiproliferative Assay:

Objective: To measure the growth-inhibitory effects (EC₅₀) of compounds on cancer cell

lines.

Methodology: Cancer cells (e.g., MV4-11, MOLM-13) were seeded in 96-well plates and

incubated with serially diluted concentrations of BPR1K871 for a specified period (e.g., 72

hours). Cell viability was assessed using reagents like MTS or CellTiter-Glo®, which

measure metabolic activity. EC₅₀ values were determined by plotting cell viability against

inhibitor concentration.

3. Western Blot Analysis for Target Modulation:

Objective: To confirm that the compound inhibits the phosphorylation of its target kinases

within the cell.

Methodology: MV4-11 cells were treated with BPR1K871 at various concentrations for a

short duration (e.g., 2 hours).[1] Following treatment, cells were lysed, and proteins were

separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with

primary antibodies specific for phosphorylated FLT3 (pFLT3 Tyr591) and phosphorylated

AURKA (pAURKA Thr288), as well as total FLT3 and AURKA as loading controls.[1]
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Detection was performed using secondary antibodies conjugated to an enzyme for

chemiluminescent imaging.

4. KINOMEScan™ Profiling:

Objective: To assess the selectivity of BPR1K871 across a broad panel of human kinases.

Methodology: The KINOMEScan™ technology utilizes a binding assay. A test compound is

competed against an immobilized, active-site directed ligand for binding to a panel of DNA-

tagged kinases. The amount of kinase captured by the immobilized ligand is quantified via

qPCR of the DNA tag. The results are reported as a percentage of the control, providing a

comprehensive overview of the compound's binding affinity and selectivity across the

kinome.[1]
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General experimental workflow for the evaluation of BPR1K871.
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Conclusion
BPR1K871 is a rationally designed multi-kinase inhibitor with a potent dual-action mechanism

against FLT3 and Aurora kinases. The extensive structure-activity relationship studies

successfully transformed a furanopyrimidine lead into a clinical candidate with a quinazoline

core, demonstrating high efficacy in both AML and solid tumor models.[1][2] The detailed SAR

provided valuable insights into modulating kinase selectivity through specific chemical

modifications. In vitro and in vivo experiments have confirmed its mechanism of action and

potent anti-tumor activity, positioning BPR1K871 as a significant candidate for further

preclinical and clinical development.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579909?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

